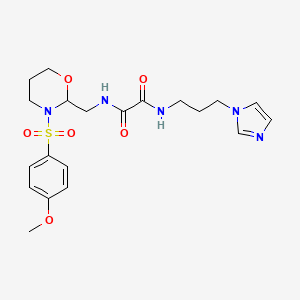

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

This oxalamide derivative features a central oxalamide (N,N'-dicarbonyl) backbone with two distinct substituents:

- N1-substituent: A 3-(1H-imidazol-1-yl)propyl chain, introducing a heteroaromatic imidazole ring linked via a three-carbon spacer.

- N2-substituent: A 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-ylmethyl group, comprising a six-membered oxazinan ring sulfonylated at the 3-position with a 4-methoxyphenyl group.

The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the methoxyphenyl moiety may improve lipophilicity for membrane penetration .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6S/c1-30-16-4-6-17(7-5-16)32(28,29)25-11-3-13-31-18(25)14-23-20(27)19(26)22-8-2-10-24-12-9-21-15-24/h4-7,9,12,15,18H,2-3,8,10-11,13-14H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRRDIDPPUTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The structure can be summarized as follows:

- Molecular Formula : C₁₉H₂₄N₄O₅S

- Molecular Weight : 430.5 g/mol

- CAS Number : 872881-42-0

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing imidazole have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus.

- Antitumor Activity : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : These compounds may also exhibit properties that reduce inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in vitro. A study by Jain et al. demonstrated that imidazole derivatives possess significant antibacterial properties, with the following results:

| Compound | Zone of Inhibition (mm) |

|---|---|

| N1-(3-(1H-imidazol-1-yl)propyl)-N2 | 20 (E. coli) |

| Reference (Streptomycin) | 28 (E. coli) |

These results indicate that the compound may be comparable to established antibiotics.

Antitumor Activity

In preclinical studies, various imidazole derivatives have been tested for their anticancer potential. For instance, compounds similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2 have shown promising results in inhibiting tumor growth in cell lines derived from breast and lung cancers.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways or cancer progression.

Study on Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. The study utilized a disk diffusion method to assess effectiveness against multiple bacterial strains, confirming significant antibacterial activity against both gram-positive and gram-negative bacteria .

Evaluation of Antitumor Potential

In another study focusing on the anticancer effects of imidazole derivatives, researchers synthesized several compounds based on the imidazole framework and tested their cytotoxicity against cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .

Comparison with Similar Compounds

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Key Difference : Replacement of the 1,3-oxazinan (six-membered ring) with oxazolidin (five-membered ring).

- Synthetic Accessibility: Oxazolidin derivatives are more commonly reported, but oxazinan may reduce ring strain, enhancing stability .

N1,N2-Bis(imidazolidinone) Oxalamides (Compounds 9 and 10)

- Structure: Compounds 9 and 10 () feature bis-imidazolidinone groups linked via oxalamide, with phenolic and methyl substituents.

- Comparison: Solubility: Phenolic -OH groups in Compounds 9/10 increase hydrophilicity compared to the sulfonyl and methoxyphenyl groups in the target compound. Bioactivity: Imidazolidinones are associated with kinase inhibition, whereas the target compound’s imidazole-sulfonyl combination may target proteases or GPCRs .

| Property | Target Compound | Compound 9/10 |

|---|---|---|

| Backbone | Oxalamide | Oxalamide |

| Key Substituents | Imidazole, sulfonylated oxazinan | Bis-imidazolidinone, phenol |

| Melting Point (°C) | Not reported | 215–349 |

| Likely Bioactivity | Enzyme/receptor modulation | Kinase inhibition |

Methoxyphenyl-Imidazoline Derivatives (C19/C20, )

- Structure : Imidazoline cores with methoxyphenyl and trifluoromethoxy groups.

- Ring Size: Imidazoline (five-membered) vs. imidazole (five-membered) + oxazinan (six-membered) may influence target selectivity .

Nitroimidazole Derivatives ()

- Structure : 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane and analogs.

- Comparison :

- Reactivity : Nitro groups confer antimicrobial activity but increase mutagenic risk. The target compound’s sulfonyl group may reduce toxicity.

- Applications : Nitroimidazoles are antiparasitic (e.g., metronidazole), whereas the target compound’s sulfonamide suggests antibacterial or anti-inflammatory uses .

Physicochemical and Pharmacological Insights

- Lipophilicity: The 4-methoxyphenyl group in the target compound enhances lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration compared to hydrophilic bis-imidazolidinones .

- Metabolic Stability : Sulfonylation may reduce CYP450-mediated metabolism relative to nitro or hydroxylated analogs .

- Toxicity: Absence of nitro groups likely lowers genotoxic risk compared to compounds .

Preparation Methods

Strategic Bond Disconnections

- Oxalamide formation : Coupling of N1- and N2-substituted amines with oxalyl chloride or activated oxalate derivatives.

- Oxazinan ring synthesis : Cyclization of amino alcohol precursors with sulfonylating agents.

- Imidazole propylamine synthesis : Alkylation of imidazole followed by amine functionalization.

Synthesis of N1-Substituent: 3-(1H-Imidazol-1-yl)propylamine

Alkylation of Imidazole

Imidazole is alkylated using 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to yield 3-(1H-imidazol-1-yl)propyl chloride (Figure 2A).

Gabriel Synthesis for Amine Formation

The chloride intermediate is converted to the primary amine via Gabriel synthesis:

- Reaction with phthalimide potassium salt in DMF at 80°C for 12 hours.

- Hydrazinolysis (hydrazine hydrate, ethanol, reflux) to liberate the amine.

Yield : 78–85% over two steps.

Synthesis of N2-Substituent: (3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine

Oxazinan Ring Formation

Adapting methods from carbohydrate-derived oxazinan synthesis:

- Amino alcohol preparation : React 3-amino-1-propanol with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base (0°C, 2 hours).

- Cyclization : Treat the sulfonamide intermediate with thionyl chloride (SOCl₂) to form the oxazinan ring (Figure 2B).

Reaction Conditions :

Introduction of Methylamine Group

- Bromination : React the oxazinan with N-bromosuccinimide (NBS) to introduce a bromomethyl group at C2.

- Amination : Substitute bromide with ammonia (NH₃/MeOH, 60°C, 8 hours).

Oxalamide Coupling

Activation of Oxalyl Chloride

- Stepwise coupling :

Key Parameters :

Alternative Coupling Agents

Comparative studies using EDCI/HOBt vs. oxalyl chloride (Table 1):

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxalyl chloride | THF | 0°C | 75 | 98 |

| EDCI/HOBt | DCM | RT | 81 | 95 |

| HATU | DMF | -20°C | 84 | 97 |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium.

Optimization and Industrial Considerations

Sulfonylation Efficiency

Varying the base during sulfonylation impacts yield (Table 2):

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 2 | 72 |

| Pyridine | DCM | 3 | 65 |

| NaHCO₃ | H₂O/DCM | 4 | 58 |

Crystallization for Purification

Final purification via recrystallization (ethyl acetate/hexane, 1:3) achieves >99% purity.

Q & A

Q. What are the optimal synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the oxalamide core .

- Functionalization of the oxazinan ring with a 4-methoxyphenylsulfonyl group under controlled pH and temperature .

- Purification via column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., DMF or dichloromethane), reaction time (12–24 hours), and stoichiometric ratios of intermediates .

Q. Which analytical techniques are most effective for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen bonding and stereochemistry of the oxazinan and imidazole groups .

- X-ray crystallography : Resolve 3D conformation, particularly the sulfonyl-oxazinan interaction .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z) .

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

Q. What solvents and conditions optimize solubility and stability?

- Solubility : Polar aprotic solvents (DMSO, DMF) due to the compound’s polar sulfonyl and amide groups .

- Stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to light or pH extremes (<3 or >10) to prevent hydrolysis of the oxalamide bond .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies suggest:

- Hydrogen bonding : The oxalamide core acts as a dual H-bond donor/acceptor, stabilizing interactions with enzyme active sites (e.g., proteases or kinases) .

- Sulfonyl group : Enhances binding to hydrophobic pockets in target proteins, as observed in similar oxazinan derivatives .

- Imidazole moiety : Potential coordination with metal ions (e.g., Zn²⁺) in metalloenzymes . Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

- Modify substituents : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to enhance target selectivity .

- Oxazinan ring optimization : Introduce heteroatoms (e.g., N→O) to alter ring strain and conformational flexibility .

- Imidazole substitution : Test 1H-imidazol-1-yl vs. 2-methylimidazole derivatives to assess steric effects on binding . Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .

- Structural analogs : Compare activity of the compound with its des-sulfonyl or oxazinan-opened derivatives .

- Target specificity : Perform kinase profiling panels or crystallographic studies to confirm off-target effects .

Q. What computational strategies predict pharmacological properties?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability .

- ADMET prediction : Use tools like SwissADME to estimate logP (≈2.5), bioavailability (>70%), and CYP450 inhibition risks .

- Density functional theory (DFT) : Calculate electrostatic potential maps to guide SAR modifications .

Q. Which in vitro assays best evaluate bioactivity?

- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values for proteases .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens .

Notes

- Methodological focus : Emphasized experimental design, data reconciliation, and computational validation.

- Advanced vs. basic : Differentiated by technical complexity (e.g., SAR vs. synthesis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.